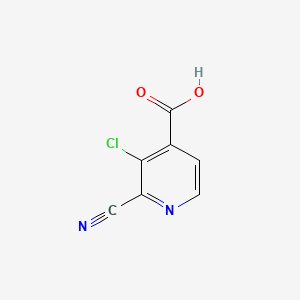
3-CHLORO-2-CYANOISONICOTINIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-CHLORO-2-CYANOISONICOTINIC ACID: is a heterocyclic organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chlorine atom, a cyano group, and a carboxylic acid group attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-CHLORO-2-CYANOISONICOTINIC ACID typically involves multi-step reactions starting from readily available pyridine derivatives. One common method involves the chlorination of 2-cyanopyridine followed by carboxylation. The reaction conditions often require the use of strong chlorinating agents and controlled temperatures to ensure selective substitution at the desired positions .
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized processes to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents to minimize waste and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions: 3-CHLORO-2-CYANOISONICOTINIC ACID undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The cyano group can be reduced to an amine, and the carboxylic acid group can undergo oxidation to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Substituted Pyridines: Formed by nucleophilic substitution.
Aminopyridines: Resulting from the reduction of the cyano group.
Biaryl Compounds: Produced through coupling reactions.
Applications De Recherche Scientifique
Chemistry: 3-CHLORO-2-CYANOISONICOTINIC ACID is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: This compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are studied for their ability to inhibit specific enzymes and pathways involved in disease processes .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a versatile intermediate in various chemical manufacturing processes .
Mécanisme D'action
The mechanism by which 3-CHLORO-2-CYANOISONICOTINIC ACID exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its derivatives have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division . The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
- 3-Chloropyridine-4-carboxylic acid
- 2-Cyanopyridine
- 4-Cyanopyridine
- 3-Cyanopyridine
Comparison: 3-CHLORO-2-CYANOISONICOTINIC ACID is unique due to the presence of both a chlorine atom and a cyano group on the pyridine ring, which imparts distinct reactivity and properties. Compared to other similar compounds, it offers a combination of functionalities that can be exploited in various synthetic and industrial applications .
Propriétés
Numéro CAS |
1256820-57-1 |
|---|---|
Formule moléculaire |
C7H3ClN2O2 |
Poids moléculaire |
182.563 |
Nom IUPAC |
3-chloro-2-cyanopyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H3ClN2O2/c8-6-4(7(11)12)1-2-10-5(6)3-9/h1-2H,(H,11,12) |
Clé InChI |
QTWMFXHKNVZGOT-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C(=C1C(=O)O)Cl)C#N |
Synonymes |
3-chloro-2-cyanoisonicotinic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


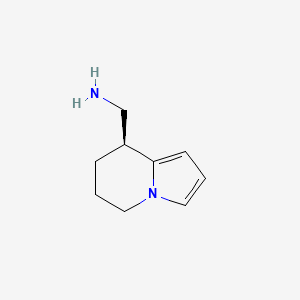
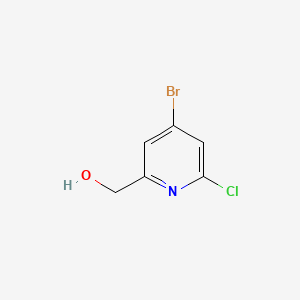
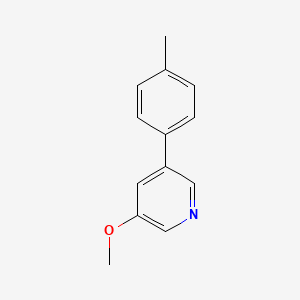
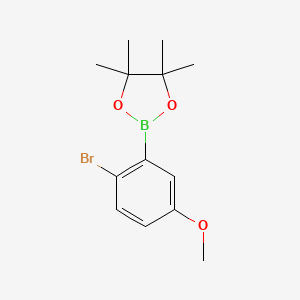
![[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid](/img/structure/B572720.png)
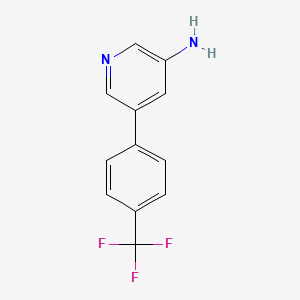
![7'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B572723.png)
![2-Benzhydryl-2-azaspiro[3.3]heptan-5-one](/img/structure/B572725.png)
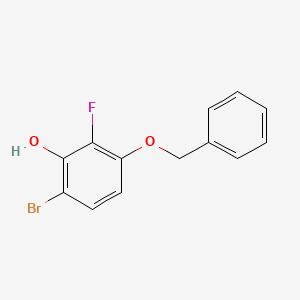
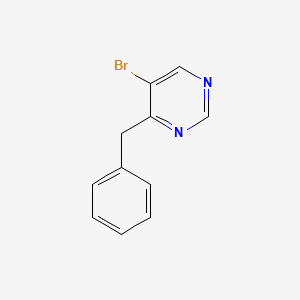
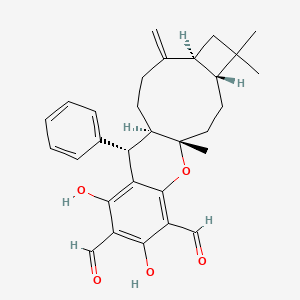
![3-Chloro-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B572732.png)

![3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B572735.png)
